beta-Hexabromocyclododecane
Overview
Description
Beta-Hexabromocyclododecane, also known as this compound, is a useful research compound. Its molecular formula is C12H18Br6 and its molecular weight is 641.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Characteristics and Isomerization : HBCD displays unique structural motifs, allowing the identification of its most important stereoisomers, which account for over 95% of technical HBCDs (Heeb et al., 2007). Additionally, the gamma- to alpha-HBCD isomerization is regio- and stereoselective, with only two bromine atoms migrating, potentially altering the diastereomeric ratio of a HBCD mixture (Heeb et al., 2008).
Environmental Fate and Biodegradation : HBCD concentrations decrease with distance from the source in sediment and sedentary species, suggesting diastereomer-specific bioaccumulation in organisms (Haukås et al., 2009). Microorganisms in wastewater sludge and freshwater aquatic sediments can complete the debromination of HBCD, producing various by-products (Davis et al., 2006).
Toxicology and Human Health Impact : Studies have found varying levels of HBCD in human breast milk, indicating its widespread presence and potential health impact (Kakimoto et al., 2008). Individual enantiomers of HBCDs show different cytotoxicities, suggesting that environmental and human health risks should be evaluated at the individual enantiomer level (Zhang et al., 2008).
Regulatory and Management Implications : HBCD is a persistent and widespread brominated flame retardant with potential health effects. However, the current regulatory criteria are uncertain and require further research for accurate decision-making (Marvin et al., 2011).
Safety and Hazards
Future Directions
The degradation of HBCD has received little attention from researchers . Due to its bioaccumulative and hazardous properties, an appropriate strategy for its remediation is required . The results provide an insightful understanding of the biodegradation of HBCD by S. oneidensis MR-1 under optimized conditions and could pave the way for further eco-friendly applications .
Mechanism of Action
Target of Action
Beta-Hexabromocyclododecane (β-HBCD) is a non-aromatic compound belonging to the bromine flame retardant family and is a known persistent organic pollutant (POP) . It primarily targets the endocrine and neuronal systems . It has been shown to have anti-androgen activity and can act as an aromatase inhibitor, interacting with steroid hormone receptors .
Mode of Action
The compound’s interaction with its targets results in a variety of changes. It has been proven to have detrimental effects on the neuronal system, endocrine system, cardiovascular system, liver, and the reproductive system . It has also been linked to cytokine production, DNA damage, increased cell apoptosis, increased oxidative stress, and reactive oxygen species (ROS) production .
Biochemical Pathways
It is known that microbial debromination of hbcds occurs via hydrolytic debromination, hbr-elimination, and hbr-dihaloelimination . This biotic transformation of HBCDs yields many hydroxylated and lower brominated compounds .
Pharmacokinetics
The pharmacokinetics of β-HBCD are complex due to the presence of multiple stereoisomers . Studies suggest that 85% of the administered dose (3 mg/kg) was absorbed after oral exposure . The compound is rapidly metabolized and eliminated in the urine and feces . In vivo stereoisomerization of the γ-diastereoisomer to the β-diastereoisomer has been observed in liver and brain tissues, and to the α- and β-diastereoisomer in fat and feces .
Result of Action
The molecular and cellular effects of β-HBCD’s action are significant. It has been linked to cytokine production, DNA damage, increased cell apoptosis, increased oxidative stress, and reactive oxygen species (ROS) production . Furthermore, it has been shown to have detrimental effects on the neuronal system, endocrine system, cardiovascular system, liver, and the reproductive system .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of β-HBCD. It accumulates easily in the environment and has a high half-life in water . It is found in house dust, electronics, insulation, and construction . The compound’s persistence, long-distance transportation, bioaccumulation, and environmental toxicity make it a global concern . Its degradation in the environment is a complex process involving various factors such as sunlight exposure and microbial activity .
Properties
IUPAC Name |
(1R,2R,5S,6R,9S,10R)-1,2,5,6,9,10-hexabromocyclododecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11+,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIGXXQKDWULML-UFVWWTPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](CC[C@H]([C@H](CC[C@H]([C@@H]1Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016676, DTXSID60873772 | |
Record name | (-)-beta-Hexabromocyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-beta-Hexabromocyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134237-51-7, 138257-18-8 | |
Record name | β-HBCD | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134237-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Hexabromocyclododecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134237517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Hexabromocyclododecane, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138257188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-beta-Hexabromocyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-beta-Hexabromocyclododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60873772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-HEXABROMOCYCLODODECANE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q48Q7B14M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | .BETA.-HEXABROMOCYCLODODECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/169IC4T62F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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